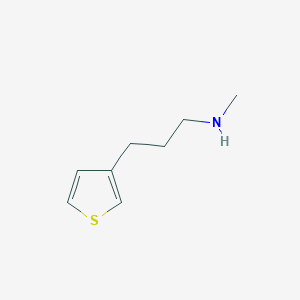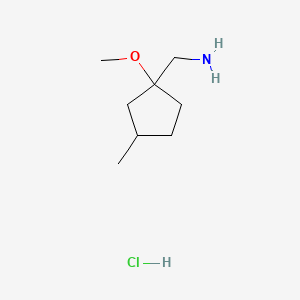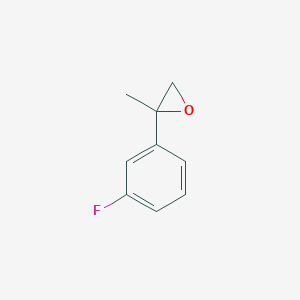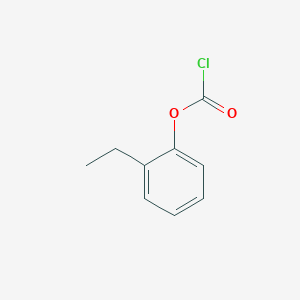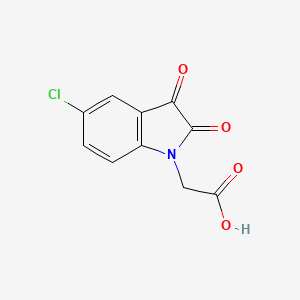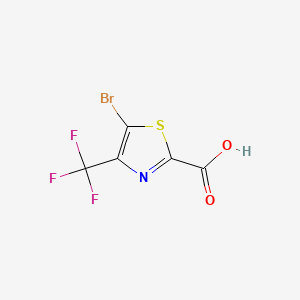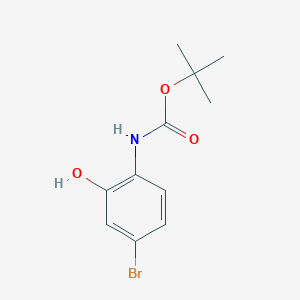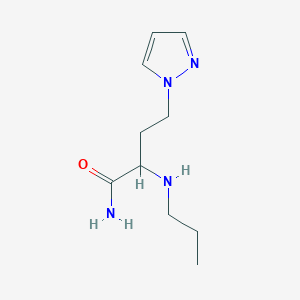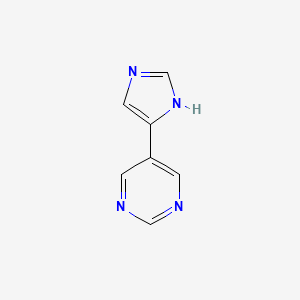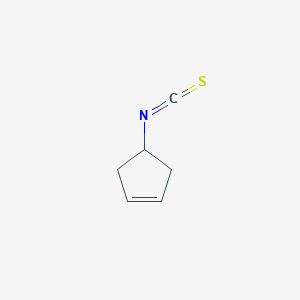
4-Isothiocyanatocyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanatocyclopent-1-ene is an organic compound characterized by the presence of an isothiocyanate group attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanatocyclopent-1-ene typically involves the reaction of cyclopentene with thiophosgene or its derivatives. One common method includes the reaction of cyclopentene with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves the use of safer and more environmentally friendly reagents. For instance, the use of carbon disulfide and amines under basic conditions followed by desulfurization is a common industrial method . This method minimizes the use of highly toxic reagents like thiophosgene.
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatocyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and other electrophilic reagents can add to the double bond in the cyclopentene ring.
Major Products:
Substitution Products: Depending on the nucleophile, products such as thioureas, carbamates, and thiocarbamates can be formed.
Addition Products: Halogenated cyclopentanes and other addition products are commonly formed.
Scientific Research Applications
4-Isothiocyanatocyclopent-1-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isothiocyanatocyclopent-1-ene involves its reactivity with nucleophiles, particularly thiol groups in proteins. This reactivity can lead to the modification of protein function and the disruption of cellular processes. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cell death .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Known for its use in amino acid sequencing (Edman degradation).
Allyl Isothiocyanate: Found in mustard oil and known for its antimicrobial properties.
Benzyl Isothiocyanate: Studied for its anticancer properties.
Uniqueness: 4-Isothiocyanatocyclopent-1-ene is unique due to its cyclopentene ring, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates .
Properties
Molecular Formula |
C6H7NS |
|---|---|
Molecular Weight |
125.19 g/mol |
IUPAC Name |
4-isothiocyanatocyclopentene |
InChI |
InChI=1S/C6H7NS/c8-5-7-6-3-1-2-4-6/h1-2,6H,3-4H2 |
InChI Key |
ADVUKQADECVWSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)
